molecular formula C6H2Br2I2 B1631291 1,2-Dibromo-4,5-diiodobenzene CAS No. 529502-50-9

1,2-Dibromo-4,5-diiodobenzene

Cat. No. B1631291
Key on ui cas rn: 529502-50-9
M. Wt: 487.7 g/mol
InChI Key: GGTSNVFGCBCDCG-UHFFFAOYSA-N
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Patent
US07985885B2

Procedure details

To a 1 L three-necked flask fitted with a mechanical stirrer were added 36.9 g (162 mmol) of periodic acid and 150 ml of sulfuric acid. After periodic acid was dissolved, 80.7 g (486 mmol) of potassium iodide was added portionwise. The temperature of the content was cooled to 0° C. and 75.0 g (318 mmol) of 1,2-dibromobenzene was added. The resulting mixture was stirred at 0° C. for 30 minutes. After the reaction mixture was poured into ice, the whole was filtrated and a solid was taken out. The solid was recrystallized from THF/methanol twice to obtain white crystals of 1,2-dibromo-4,5-diiodobenzene (76.2 g, yield 49%).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80.7 g
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1](O)(=O)(=O)=O.[I-:6].[K+].[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[Br:15]>S(=O)(=O)(O)O>[Br:8][C:9]1[CH:14]=[C:13]([I:6])[C:12]([I:1])=[CH:11][C:10]=1[Br:15] |f:1.2|

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Three
Name
Quantity
80.7 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
75 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L three-necked flask fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
After the reaction mixture was poured into ice
FILTRATION
Type
FILTRATION
Details
the whole was filtrated
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from THF/methanol twice

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)I)I)Br
Measurements
Type Value Analysis
AMOUNT: MASS 76.2 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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